3-Amino-2-cyanopropanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-cyanopropanoic acid can be synthesized through various methods. One common method involves the cyanoacetylation of amines. This reaction typically proceeds smoothly via the formation of a non-isolable intermediate, which then reacts with nucleophilic reagents such as aromatic amines in boiling acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes involving cyanoacetylation and other standard organic synthesis techniques are employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-cyanopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
3-Amino-2-cyanopropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2-cyanopropanoic acid involves its interaction with specific molecular targets and pathways. It can act as a Bronsted base, accepting a hydron from a donor, or as a Bronsted acid, donating a hydron to an acceptor . These interactions can influence various biochemical processes and pathways, making it a compound of interest in both basic and applied research.
Comparison with Similar Compounds
Similar Compounds
3-Cyanoalanine: An alanine derivative with a cyano group, similar to 3-Amino-2-cyanopropanoic acid.
2-Cyanopropanoic acid: Another compound with a cyano group, but lacking the amino group.
Uniqueness
This compound is unique due to its combination of amino and cyano functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications .
Properties
IUPAC Name |
3-amino-2-cyanopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-1-3(2-6)4(7)8/h3H,1,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOVPXAWSITHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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